molecular formula C24H39NOS B12615952 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 920300-41-0

3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12615952
CAS No.: 920300-41-0
M. Wt: 389.6 g/mol
InChI Key: RNFHDVLCSGKSCE-UHFFFAOYSA-N
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Description

3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by a hexadecylsulfanyl group attached to a dihydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Formation of the Isoindolone Core: The isoindolone core can be synthesized through a cyclization reaction of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.

    Introduction of the Hexadecylsulfanyl Group: The hexadecylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoindolone core with a hexadecylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the isoindolone core using reducing agents like lithium aluminum hydride.

    Substitution: The hexadecylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and various alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated isoindolone derivatives.

    Substitution: Isoindolone derivatives with different alkyl or aryl groups.

Scientific Research Applications

3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hexadecylsulfanyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets. The isoindolone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Octadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with an octadecylsulfanyl group instead of hexadecylsulfanyl.

    3-(Hexadecylsulfanyl)-2,3-dihydro-1H-pyrrol-1-one: Similar structure with a pyrrol-1-one core instead of isoindolone.

    3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-thione: Similar structure with a thione group instead of a ketone.

Uniqueness

3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of the hexadecylsulfanyl group and the isoindolone core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

920300-41-0

Molecular Formula

C24H39NOS

Molecular Weight

389.6 g/mol

IUPAC Name

3-hexadecylsulfanyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C24H39NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27-24-22-19-16-15-18-21(22)23(26)25-24/h15-16,18-19,24H,2-14,17,20H2,1H3,(H,25,26)

InChI Key

RNFHDVLCSGKSCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1C2=CC=CC=C2C(=O)N1

Origin of Product

United States

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